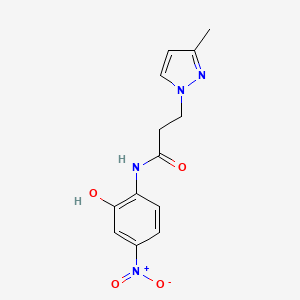![molecular formula C18H15Cl2N3O4S B10947325 N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(4-chloro-1H-pyrazol-1-yl)acetamide](/img/structure/B10947325.png)
N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(4-chloro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(4-chloro-1H-pyrazol-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group, a methoxyphenyl group, and a pyrazolyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(4-chloro-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable base.
Coupling with methoxyphenyl derivative: The sulfonyl chloride intermediate is then reacted with a methoxyphenyl derivative under controlled conditions to form the sulfonyl-methoxyphenyl compound.
Introduction of the pyrazolyl group: The final step involves the reaction of the sulfonyl-methoxyphenyl compound with a pyrazolyl derivative, typically using a coupling agent and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(4-chloro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted sulfonyl or pyrazolyl derivatives.
Scientific Research Applications
N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(4-chloro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(4-chloro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Properties
Molecular Formula |
C18H15Cl2N3O4S |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(4-chloropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C18H15Cl2N3O4S/c1-27-15-6-14(22-18(24)11-23-10-13(20)9-21-23)7-17(8-15)28(25,26)16-4-2-12(19)3-5-16/h2-10H,11H2,1H3,(H,22,24) |
InChI Key |
BZVIJNHWZZSCOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-3-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-2-ol](/img/structure/B10947243.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B10947251.png)
![4-bromo-N-{[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B10947252.png)

![2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B10947267.png)
![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10947275.png)
![N-(4-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10947279.png)
![(5E)-5-{[5-(phenoxymethyl)furan-2-yl]methylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10947281.png)

![5-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-(difluoromethoxy)benzamide](/img/structure/B10947304.png)
![3-(difluoromethyl)-N-[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10947308.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide](/img/structure/B10947314.png)
![2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947321.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10947323.png)
